3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 937619-34-6
VCID: VC21100127
InChI: InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
SMILES: C1C(CN1)CC2=C(C=CC(=C2)Br)F
Molecular Formula: C10H11BrFN
Molecular Weight: 244.1 g/mol

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

CAS No.: 937619-34-6

Cat. No.: VC21100127

Molecular Formula: C10H11BrFN

Molecular Weight: 244.1 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine - 937619-34-6

Specification

CAS No. 937619-34-6
Molecular Formula C10H11BrFN
Molecular Weight 244.1 g/mol
IUPAC Name 3-[(5-bromo-2-fluorophenyl)methyl]azetidine
Standard InChI InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
Standard InChI Key JSVKEZSBCXVRLK-UHFFFAOYSA-N
SMILES C1C(CN1)CC2=C(C=CC(=C2)Br)F
Canonical SMILES C1C(CN1)CC2=C(C=CC(=C2)Br)F

Introduction

Chemical Properties and Structure

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine possesses distinctive chemical properties attributed to its unique molecular structure. The compound has been thoroughly characterized, with its identification data presented in Table 1.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

PropertyValue
CAS Number937619-34-6
Molecular FormulaC₁₀H₁₁BrFN
Molecular Weight244.1 g/mol
IUPAC Name3-[(5-bromo-2-fluorophenyl)methyl]azetidine
Standard InChIInChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
Standard InChIKeyJSVKEZSBCXVRL

Source:

Structural Features

The structure of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine incorporates several key features that contribute to its chemical behavior:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle with considerable ring strain that influences reactivity.

  • Halogenated Phenyl Group: Contains both bromine and fluorine atoms at specific positions (5-bromo and 2-fluoro).

  • Methylene Bridge: Connects the azetidine ring to the phenyl group, providing conformational flexibility.

The halogen substituents play crucial roles in determining the compound's physicochemical properties. Fluorine, with its high electronegativity, affects the electron distribution in the phenyl ring, while bromine, as a larger halogen, contributes to lipophilicity and can serve as a site for further chemical modifications.

Biological Activity and Applications

Research indicates that compounds containing azetidine rings exhibit diverse biological activities, making 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine potentially valuable for pharmaceutical research applications.

Research Applications

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine is primarily designated for research purposes, specifically:

  • As a building block in medicinal chemistry programs

  • For structure-activity relationship studies

  • As an intermediate in the synthesis of more complex bioactive molecules

The compound is explicitly labeled for research use only, with restrictions against human or veterinary applications.

Comparison with Related Compounds

Several compounds share structural similarities with 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine, each exhibiting unique properties and activities. Comparing these related structures provides valuable insights into structure-activity relationships.

Structural Analogs

Table 2: Comparison of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine937619-34-6C₁₀H₁₁BrFN244.1Reference compound
3-[(5-Bromo-2-chlorophenyl)methyl]azetidine1702233-60-0C₁₀H₁₁BrClN260.56Chlorine instead of fluorine at 2-position
(2S)-2-(3-bromo-5-fluorophenyl)azetidine130705750C₉H₉BrFN230.08Direct phenyl-azetidine connection; different halogen positions

Sources:

Impact of Structural Variations

The specific halogen substitutions in 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine significantly influence its reactivity and biological properties compared to other azetidine derivatives. Key differences include:

  • Halogen Effect: Replacing fluorine with chlorine (as in 3-[(5-Bromo-2-chlorophenyl)methyl]azetidine) increases molecular weight and lipophilicity while potentially altering binding interactions due to chlorine's larger size and different electronic properties .

  • Substitution Pattern: The position of bromine and fluorine atoms on the phenyl ring affects electron distribution, influencing both chemical reactivity and potential biological target interactions.

  • Connection Point: Direct attachment of the azetidine to the phenyl ring (as in (2S)-2-(3-bromo-5-fluorophenyl)azetidine) versus connection via a methylene bridge creates different conformational constraints and spatial arrangements, potentially affecting binding to biological targets .

Research Context and Future Directions

Future Research Opportunities

Several promising research directions for 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine include:

  • Comprehensive biological screening to identify specific therapeutic targets or activities.

  • Structure-activity relationship studies through the synthesis of derivatives with modified substituents on both the phenyl ring and the azetidine.

  • Exploration as a scaffold for fragment-based drug discovery, particularly in contexts where the azetidine ring might serve as a structural element for targeting specific binding pockets .

  • Investigation of reaction methodologies for functionalization of the azetidine ring to create libraries of derivatives.

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